1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a pyrrole and piperazine ring, both substituted with trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the trifluoromethyl phenyl groups through electrophilic aromatic substitution. The final step involves the coupling of the pyrrole derivative with a piperazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[[2,5-Dimethyl-1-phenylpyrrol-3-yl]methyl]-4-phenylpiperazine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-[[2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[4-(trifluoromethyl)phenyl]piperazine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
The presence of trifluoromethyl groups in 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F6N3/c1-17-13-19(18(2)34(17)23-8-4-6-21(15-23)25(29,30)31)16-32-9-11-33(12-10-32)22-7-3-5-20(14-22)24(26,27)28/h3-8,13-15H,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGFDMCVWCJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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